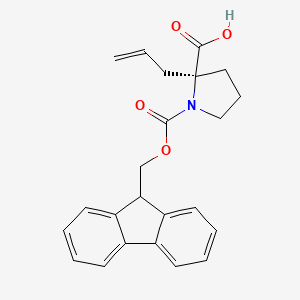
Fmoc-D-beta-allylproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-beta-allylproline is a derivative of proline, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-beta-allylproline typically involves the protection of the amino group of D-beta-allylproline with the Fmoc group. This can be achieved by reacting D-beta-allylproline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the allyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-beta-allylproline undergoes several types of chemical reactions, including:
Substitution: The allyl group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Oxidation and Reduction: The allyl group can be oxidized to form an epoxide or reduced to form a saturated alkyl group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Palladium catalysts are used for allyl group substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the allyl group to an epoxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the allyl group to a saturated alkyl group.
Major Products Formed
Deprotection: Removal of the Fmoc group yields D-beta-allylproline.
Substitution: Substitution reactions can yield various allyl-substituted derivatives.
Oxidation: Oxidation of the allyl group forms an epoxide derivative.
Reduction: Reduction of the allyl group forms a saturated alkyl derivative.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-D-beta-allylproline is widely used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. Its ability to protect the amino group while allowing for selective reactions at the allyl group makes it a valuable tool in organic synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The incorporation of this compound into peptides allows for the investigation of the structural and functional properties of proteins.
Medicine
This compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be selectively modified makes it useful in the development of targeted drug delivery systems.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.
Mecanismo De Acción
The mechanism of action of Fmoc-D-beta-allylproline involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . The allyl group can undergo various chemical modifications, providing a versatile tool for the synthesis of complex peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-proline: Similar to Fmoc-D-beta-allylproline but lacks the allyl group.
Fmoc-D-proline: Similar to this compound but lacks the allyl group.
Fmoc-L-beta-allylproline: Similar to this compound but with the L-configuration.
Uniqueness
This compound is unique due to the presence of both the Fmoc protecting group and the allyl group. This combination allows for selective protection and modification, making it a valuable tool in peptide synthesis. The D-configuration also provides different stereochemical properties compared to its L-counterpart, which can be important in the synthesis of biologically active peptides.
Propiedades
Fórmula molecular |
C23H23NO4 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20H,1,7,12-15H2,(H,25,26)/t23-/m1/s1 |
Clave InChI |
ZZYQUDUWULJEHG-HSZRJFAPSA-N |
SMILES isomérico |
C=CC[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
C=CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


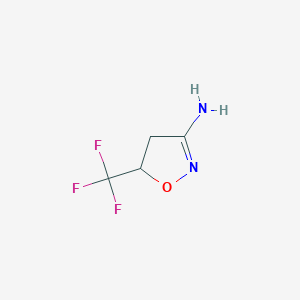
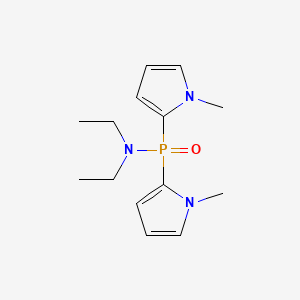
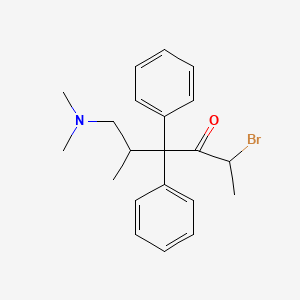
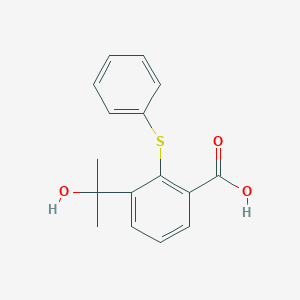
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)

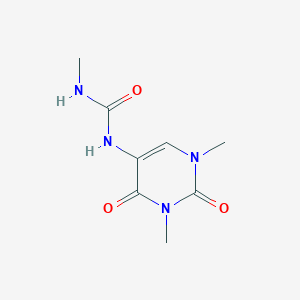
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
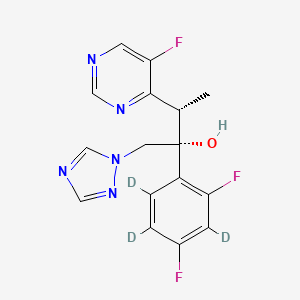
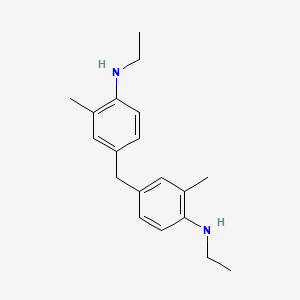
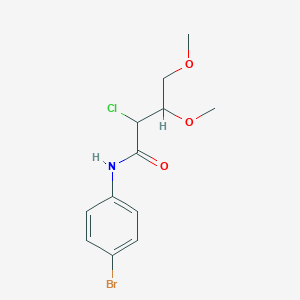
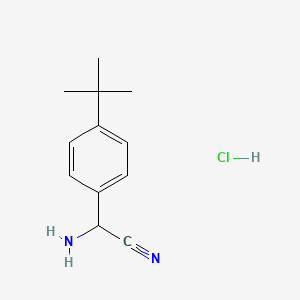

![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
